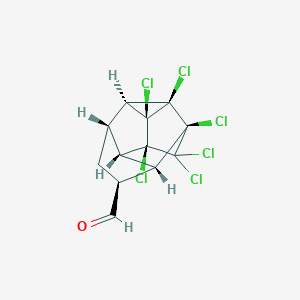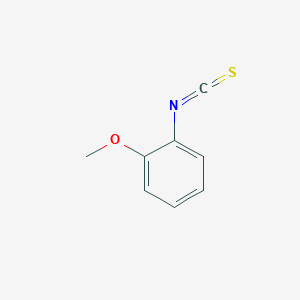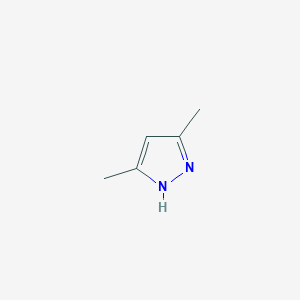
3,5-Dimethylpyrazole
概要
説明
3,5-Dimethylpyrazole is an organic compound with the formula (CH3C)2CHN2H. It is one of several isomeric derivatives of pyrazole that contain two methyl substituents . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .
Synthesis Analysis
The synthesis of 3,5-Dimethylpyrazole involves the condensation of acetylacetone and hydrazine . This process is described in Vogel’s practical organic chemistry . The synthesis mechanism of 4-amino-3,5-dimethyl pyrazole has been studied using Fourier transform infrared (FT-IR) spectroscopy combined with independent component analysis .
Molecular Structure Analysis
The molecular structure of 3,5-Dimethylpyrazole has been analyzed using X-ray Structure Analysis and X-ray Crystallography .
Chemical Reactions Analysis
The chemical reactions involving 3,5-Dimethylpyrazole have been studied using Fourier transform infrared (FT-IR) spectroscopy .
Physical And Chemical Properties Analysis
3,5-Dimethylpyrazole is a white solid that dissolves well in polar organic solvents . It has a density of 1.027 g/cm3, a melting point of 107.5 °C, and a boiling point of 218 °C .
科学的研究の応用
Agriculture: Soil Nitrification Inhibition
3,5-Dimethylpyrazole (DMP) plays a significant role in agriculture as a nitrification inhibitor. It effectively reduces the conversion of ammonium to nitrate in the soil, thus enhancing nitrogen use efficiency in fertilizers . This inhibition is dose-dependent and can lead to a decrease in nitrate leaching and nitrous oxide emissions, which are beneficial for environmental sustainability and agricultural productivity .
Medicine: Hypoglycemic Agent
DMP has been identified as an orally active hypoglycemic agent, effective in managing carbohydrate and free fatty acid metabolism . Its role in pharmacology is promising, particularly in the development of non-narcotic analgesics and drug-receptor binding mechanisms in medicinal chemistry .
Environmental Science: Reducing Nitrogen Leaching
In environmental science, DMP contributes to the reduction of nitrogen leaching in soils. It is used to mitigate the environmental impact of excess nitrogen, which can contaminate water sources and contribute to eutrophication . By inhibiting soil nitrification, DMP helps in maintaining ecological balance.
Biochemistry: Enzyme Activity Regulation
DMP affects various soil enzyme activities, such as nitrate reductase and dehydrogenase . These enzymes are crucial in the nitrogen cycle, and their regulation by DMP can have significant implications for biochemical studies related to soil health and fertility.
Industrial Processes: Blocking Agent for Isocyanates
In industrial applications, DMP serves as a blocking agent for isocyanates, which are used in the production of polyurethane foams, paints, and coatings . This function is essential for controlling the reactivity of isocyanates and ensuring the quality and safety of industrial products.
Analytical Chemistry: Preparation of Pyrazolato Ligated Complexes
DMP is utilized as a common reagent for the preparation of pyrazolato ligated complexes in analytical chemistry . These complexes are important for various analytical procedures, including spectroscopy and chromatography, which are fundamental in the qualitative and quantitative analysis of substances.
Safety And Hazards
将来の方向性
3,5-Dimethylpyrazole has been studied for its effects on soil nitrification and related enzyme activities . It has been found to inhibit soil nitrification effectively and could play a positive role in alleviating environmental pressure by delaying nitrate-N formation and decreasing the activity of nitrate reductase .
特性
IUPAC Name |
3,5-dimethyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c1-4-3-5(2)7-6-4/h3H,1-2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXAWLJRERMRKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058777 | |
| Record name | 3,5-Dimethylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals, White crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | 1H-Pyrazole, 3,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,5-Dimethylpyrazole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19740 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.14 [mmHg] | |
| Record name | 3,5-Dimethylpyrazole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19740 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3,5-Dimethylpyrazole | |
CAS RN |
67-51-6 | |
| Record name | 3,5-Dimethylpyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethylpyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dimethylpyrazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8729 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Pyrazole, 3,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,5-Dimethylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dimethylpyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.597 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DIMETHYLPYRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H21N865K9J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: The molecular formula of 3,5-Dimethylpyrazole is C5H8N2. Its molecular weight is 96.13 g/mol.
ANone: 3,5-Dimethylpyrazole has been characterized using a variety of spectroscopic techniques, including:
- IR Spectroscopy: [, , , , , , , ] IR spectroscopy reveals key functional groups, particularly N-H stretching vibrations and ring vibrations.
- NMR Spectroscopy (1H, 13C, and 119Sn): [, , , , , , , , , ] NMR spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule, including chemical shifts and coupling constants.
- Mass Spectrometry: [, ] Mass spectrometry helps determine the molecular weight and fragmentation patterns, aiding in structural elucidation.
ANone: 3,5-Dimethylpyrazole demonstrates stability under a range of conditions. For instance:
- Thermal Stability: It can be subjected to refluxing temperatures in solvents like toluene without significant decomposition. []
- Chemical Stability: It exhibits resilience in both acidic and basic media, undergoing specific reactions like N-alkylation or elimination-addition depending on the conditions. [, ]
ANone: The compound's stability makes it a valuable building block in organic synthesis and coordination chemistry:
- Organic Synthesis: It acts as a precursor for synthesizing various derivatives, such as ethyl α-cyanocinnamates. []
- Coordination Chemistry: Its stable coordination with various metals like zirconium, hafnium, and copper enables the creation of diverse metal complexes with distinct structural and electronic properties. [, , , , , ]
ANone: While not directly acting as a catalyst, 3,5-Dimethylpyrazole is a key component in creating catalytic materials:
- Metal Complexes: It serves as a ligand in metal complexes that potentially possess catalytic properties. For example, rhenium(I) tricarbonyl complexes with bis(pyrazole)-tetrathiafulvalene ligands have been explored for their redox and potential catalytic properties. []
ANone: Structural variations significantly impact the compound's behavior:
- N-Substitution: Introducing substituents on the nitrogen atoms alters its coordination properties, influencing the geometry and stability of resulting metal complexes. [, , , ] For instance, N-salicylideneglycinato copper(II) complexes with 3,5-Dimethylpyrazole show variations in geometry and Cu-N bond lengths depending on the position of the pyrazole ligand. []
- Ring Substitution: Replacing methyl groups with other substituents like tert-butyl or phenyl groups can affect the steric hindrance around the coordinating nitrogen atoms, ultimately influencing the stability and reactivity of the resulting metal complexes. []
A: Studies in rats indicate that 3,5-Dimethylpyrazole is well-absorbed after oral administration and extensively metabolized, primarily in the liver. [] Major metabolites include 5-methylpyrazole-3-carboxylic acid and conjugated 4-hydroxy-3,5-dimethylpyrazole, both excreted in urine. []
ANone: Research suggests potential for 3,5-Dimethylpyrazole and its derivatives in various areas:
- Hypoglycemic Activity: 3,5-Dimethylpyrazole demonstrated significantly higher hypoglycemic potency compared to tolbutamide in rat models. [, ]
- Fungicidal Activity: Organotin complexes incorporating 3,5-Dimethylpyrazole exhibited potent antifungal activity against various plant pathogens. []
ANone: While specific toxicity data for 3,5-Dimethylpyrazole might be limited, it's crucial to acknowledge its structural similarity to pyrazole compounds, some of which are known to exhibit toxicity:
ANone: Researchers utilize various analytical techniques to characterize and quantify 3,5-Dimethylpyrazole and its derivatives:
- Chromatographic Techniques (e.g., Gas Chromatography, High-Performance Liquid Chromatography): [, ] These techniques are valuable for separating and identifying different compounds within a mixture, often coupled with mass spectrometry for precise identification.
- X-ray Diffraction Crystallography: [, , , , , ] This method provides detailed insights into the three-dimensional structures of 3,5-Dimethylpyrazole-containing compounds, particularly metal complexes.
ANone: The choice of alternatives depends on the specific application:
- Nitrification Inhibition: Dicyandiamide (DCD) is a well-established nitrification inhibitor in agriculture. While 3,5-Dimethylpyrazole shows promise, more research is needed to fully assess its efficacy and environmental impact compared to DCD. []
ANone: Research on 3,5-Dimethylpyrazole has progressed through several significant milestones:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{5-Chloro-2-[(cyclopropylmethyl)amino]phenyl}(phenyl)methanone](/img/structure/B48279.png)
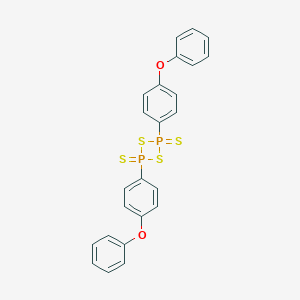

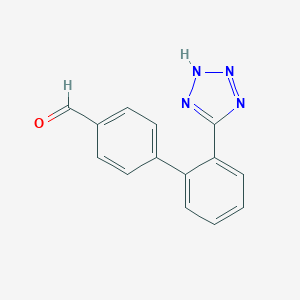

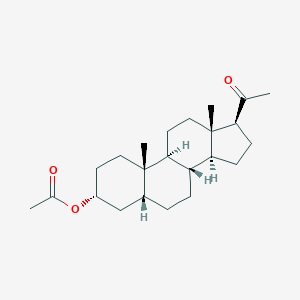
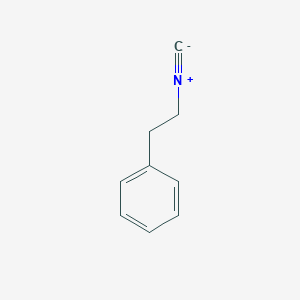
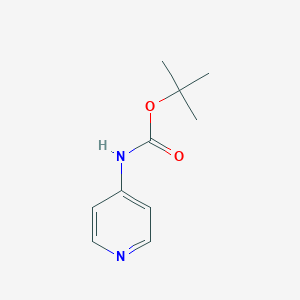
![8-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B48296.png)


